molecular formula C11H10N4O3 B14483601 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid CAS No. 66256-72-2

4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid

Cat. No.: B14483601
CAS No.: 66256-72-2
M. Wt: 246.22 g/mol
InChI Key: CCTSVMZJARVJKV-UHFFFAOYSA-N
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Description

4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features an azo group (-N=N-) linked to a m-tolyl group (a benzene ring with a methyl group at the meta position) and a carboxylic acid group

Preparation Methods

The synthesis of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the azo group: The azo group can be introduced via a diazotization reaction, where an aromatic amine (such as m-toluidine) is treated with nitrous acid to form a diazonium salt, which is then coupled with the pyrazole derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to form amines.

    Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a ligand in coordination chemistry.

    Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context and application of the compound.

Comparison with Similar Compounds

4,5-Dihydro-5-oxo-4-((m-tolyl)azo)-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:

    4,5-Dihydro-5-oxo-4-((p-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but with a p-tolyl group instead of an m-tolyl group.

    4,5-Dihydro-5-oxo-4-((o-tolyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has an o-tolyl group instead of an m-tolyl group.

    4,5-Dihydro-5-oxo-4-((phenyl)azo)-1H-pyrazole-3-carboxylic acid: This compound has a phenyl group instead of a tolyl group.

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

66256-72-2

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

4-[(3-methylphenyl)diazenyl]-5-oxo-1,4-dihydropyrazole-3-carboxylic acid

InChI

InChI=1S/C11H10N4O3/c1-6-3-2-4-7(5-6)12-13-8-9(11(17)18)14-15-10(8)16/h2-5,8H,1H3,(H,15,16)(H,17,18)

InChI Key

CCTSVMZJARVJKV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N=NC2C(=NNC2=O)C(=O)O

Origin of Product

United States

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